Synthesis Protocols for (4,4-Difluorocyclohexyl)methanesulfonamide: A Technical Guide
Synthesis Protocols for (4,4-Difluorocyclohexyl)methanesulfonamide: A Technical Guide
Executive Summary & Rationale
The compound (4,4-difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly valued aliphatic sulfonamide building block in modern drug discovery[1]. The incorporation of the 4,4-difluorocyclohexyl moiety serves as a metabolically stable bioisostere for phenyl or tert-butyl rings, effectively modulating lipophilicity while blocking cytochrome P450-mediated oxidation at the cyclohexyl 4-position[2]. This specific structural motif has gained prominence in the development of positive allosteric modulators (PAMs) for the AMPA receptor, which are under investigation for treating depression, Alzheimer's disease, and schizophrenia[3][4].
Synthesizing aliphatic primary sulfonamides from their corresponding carboxylic acids requires a sequence that avoids volatile, foul-smelling, and oxidation-prone free thiols. This guide details a highly optimized, self-validating 5-step protocol relying on the intermediacy of a thioacetate, which undergoes direct oxidative chlorination to yield the target sulfonamide with high fidelity.
Retrosynthetic Strategy & Pathway Logic
The synthetic route is designed to maximize chemoselectivity and intermediate stability:
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Reduction: 4,4-Difluorocyclohexanecarboxylic acid is reduced to (4,4-difluorocyclohexyl)methanol. Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) to ensure chemoselectivity and prevent base-catalyzed elimination of the gem-difluoro group[5].
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Mesylation: The primary alcohol is activated using methanesulfonyl chloride (MsCl)[6]. This forms a highly reliable electrophile for SN2 displacement[7].
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Thioacetate Displacement: Potassium thioacetate (KSAc) in DMF is used to install the sulfur atom. This avoids the use of thiourea/hydrolysis routes that generate free thiols, which are prone to forming disulfide dimers.
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Oxidative Chlorination: The thioacetate is directly converted to the sulfonyl chloride using N-Chlorosuccinimide (NCS) and aqueous HCl. This method is exceptionally clean, avoiding the hazards of chlorine gas while ensuring complete oxidation of the sulfur atom.
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Amination: The highly reactive sulfonyl chloride is immediately trapped with aqueous ammonia to yield the final sulfonamide[3].
Five-step synthetic workflow for (4,4-difluorocyclohexyl)methanesulfonamide.
Quantitative Data Summary
| Step | Intermediate / Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 1 | (4,4-Difluorocyclohexyl)methanol | 178312-48-6 | C₇H₁₂F₂O | 150.17 | 92 - 95 | Colorless oil |
| 2 | (4,4-Difluorocyclohexyl)methyl methanesulfonate | 194427-24-2 | C₈H₁₄F₂O₃S | 228.28 | 88 - 90 | White solid |
| 3 | S-((4,4-Difluorocyclohexyl)methyl) ethanethioate | N/A | C₉H₁₄F₂OS | 208.29 | 80 - 85 | Pale yellow oil |
| 4 | (4,4-Difluorocyclohexyl)methanesulfonyl chloride | 1566537-63-0 | C₇H₁₁ClF₂O₂S | 232.69 | 75 - 80 | Colorless oil |
| 5 | (4,4-Difluorocyclohexyl)methanesulfonamide | 1564646-80-5 | C₇H₁₃F₂NO₂S | 213.27 | 85 - 90 | White solid |
Step-by-Step Experimental Protocols
Step 1: Reduction to (4,4-Difluorocyclohexyl)methanol
Causality: Borane is utilized because it selectively reduces carboxylic acids to primary alcohols without disturbing the gem-difluoro moiety, which can be sensitive to strong nucleophilic hydrides (like LiAlH₄) that might induce defluorination[5].
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Procedure: To a stirred solution of 4,4-difluorocyclohexanecarboxylic acid (10.0 g, 60.9 mmol, 1.0 eq) in anhydrous THF (100 mL) at 0 °C under nitrogen, add BH₃·THF (1.0 M in THF, 91.4 mL, 91.4 mmol, 1.5 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction by the dropwise addition of methanol (20 mL) at 0 °C until effervescence ceases. Concentrate the mixture under reduced pressure, partition between EtOAc (150 mL) and 1M HCl (100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Self-Validation: TLC (n-hexane/EtOAc 1:1) will show complete consumption of the acid (bromocresol green active) and the appearance of a new spot (KMnO₄ active, Rf ~0.4).
Step 2: Synthesis of (4,4-Difluorocyclohexyl)methyl methanesulfonate
Causality: The temperature is strictly maintained at 0 °C during MsCl addition to prevent competitive chloride substitution, which would yield the unwanted alkyl chloride[6].
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Procedure: Dissolve the crude (4,4-difluorocyclohexyl)methanol (8.5 g, 56.6 mmol, 1.0 eq) and triethylamine (11.8 mL, 84.9 mmol, 1.5 eq) in anhydrous DCM (85 mL). Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl) (5.3 mL, 67.9 mmol, 1.2 eq) dropwise. Stir the mixture at 0 °C for 2 hours. Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL) and brine (50 mL), dry over MgSO₄, and concentrate to yield the mesylate as a white solid[7].
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Self-Validation: ¹H NMR (CDCl₃) will reveal a diagnostic, sharp singlet at ~3.00 ppm corresponding to the three protons of the -OSO₂CH₃ group.
Step 3: Synthesis of S-((4,4-Difluorocyclohexyl)methyl) ethanethioate
Causality: DMF is used to solubilize the KSAc and accelerate the SN2 displacement. Extensive water washing during workup is critical to remove all traces of DMF, which can severely interfere with the subsequent oxidative chlorination.
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Procedure: To a solution of the mesylate (11.5 g, 50.4 mmol, 1.0 eq) in anhydrous DMF (60 mL), add potassium thioacetate (KSAc) (8.6 g, 75.6 mmol, 1.5 eq). Heat the reaction mixture to 80 °C and stir for 12 hours. Cool to room temperature, dilute with water (200 mL), and extract with methyl tert-butyl ether (MTBE) (3 × 100 mL). Wash the combined organic extracts with water (5 × 100 mL) to quantitatively remove DMF, followed by brine (100 mL). Dry over Na₂SO₄ and concentrate to yield the thioacetate.
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Self-Validation: IR spectroscopy will show a strong, characteristic carbonyl stretch at ~1690 cm⁻¹ (thioester C=O), distinct from standard oxygen esters (~1735 cm⁻¹).
Step 4: Oxidative Chlorination to (4,4-Difluorocyclohexyl)methanesulfonyl chloride
Causality: The reaction is highly exothermic. Maintaining the temperature below 20 °C is critical to prevent over-oxidation to the sulfonic acid or cleavage of the C-S bond.
Mechanism of oxidative chlorination of thioacetates to sulfonyl chlorides.
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Procedure: Suspend N-Chlorosuccinimide (NCS) (18.1 g, 135.6 mmol, 3.0 eq) in acetonitrile (90 mL) and 2M aqueous HCl (18 mL). Cool the suspension to 0 °C. Add a solution of the thioacetate (9.4 g, 45.2 mmol, 1.0 eq) in acetonitrile (20 mL) dropwise over 45 minutes, ensuring the internal temperature does not exceed 20 °C. Stir the mixture for 2 hours at 10 °C. Dilute with MTBE (150 mL) and wash sequentially with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over MgSO₄ and concentrate under reduced pressure at <30 °C to afford the sulfonyl chloride.
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Self-Validation: Do not rely on TLC, as sulfonyl chlorides hydrolyze on silica gel. Proceed immediately to Step 5, as aliphatic sulfonyl chlorides possess limited bench stability.
Step 5: Amination to (4,4-Difluorocyclohexyl)methanesulfonamide
Causality: A large excess of aqueous ammonia (10 equivalents) is used to outcompete the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[3].
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Procedure: Cool a solution of 28% aqueous ammonia (31.5 mL, ~450 mmol, 10.0 eq) in THF (50 mL) to 0 °C. Dissolve the crude sulfonyl chloride (10.5 g, 45.1 mmol, 1.0 eq) in THF (30 mL) and add it dropwise to the rapidly stirring ammonia solution. Stir for 1 hour at 0 °C, then allow warming to room temperature. Evaporate the THF under reduced pressure. Extract the aqueous residue with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from heptane/EtOAc to yield the pure sulfonamide.
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Self-Validation: LC-MS will display the [M+H]⁺ ion at m/z 214.07[1]. ¹H NMR (DMSO-d₆) will reveal a broad, exchangeable singlet at ~6.80 ppm integrating to 2H, confirming the presence of the -SO₂NH₂ group.
References
[1] Title : PubChemLite - (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S) Source : uni.lu URL : 1
[3] Title : EP2694472B1 - Sulfonamide derivative and use thereof Source : Google Patents URL : 3
[4] Title : WO2012137982A2 - Sulfonamide derivative and use thereof Source : Google Patents URL : 4
[2] Title : 4,4-difluoro-1-cyclohexanecarboxylic acid 122665-97-8 wiki Source : Guidechem URL : 2
[5] Title : Methyl 4,4-difluorocyclohexanecarboxylate molecular structure Source : Benchchem URL : 5
[6] Title : WO2015062486A1 - Biphenyl compounds and uses thereof Source : Google Patents URL : 6
[7] Title : 476415-01-7 | 4,4-Difluorocyclohexyl methanesulfonate Source : BLD Pharm URL : 7
Sources
- 1. PubChemLite - (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S) [pubchemlite.lcsb.uni.lu]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. EP2694472B1 - Sulfonamide derivative and use thereof - Google Patents [patents.google.com]
- 4. WO2012137982A2 - Sulfonamide derivative and use thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2015062486A1 - Biphenyl compounds and uses thereof - Google Patents [patents.google.com]
- 7. 476415-01-7|4,4-Difluorocyclohexyl methanesulfonate|BLD Pharm [bldpharm.com]
